Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide
Description
Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide (CAS: 67488-50-0) is a sulfone-containing heterocyclic compound characterized by a five-membered dihydrothiophene ring with a methyl ester substituent at the 3-position and two sulfonyl oxygen atoms at the 1,1-positions. Its molecular formula is C₆H₈O₄S, with a molecular weight of 176.19 g/mol . The compound is structurally classified as a β-sulfone due to the non-conjugated double bond in the 2,5-dihydrothiophene system, which distinguishes it from α-sulfones like 2,3-dihydrothiophene 1,1-dioxide .
The ester group at the 3-position enhances its reactivity in cycloaddition reactions, such as Diels-Alder reactions, making it a valuable intermediate in organic synthesis . Its synthesis typically involves oxidation of thiophene precursors using strong electrophilic oxidants like meta-chloroperbenzoic acid (MCPBA) or dimethyl dioxirane (DMD) . The compound’s crystalline structure and electronic properties have been studied using X-ray crystallography tools like SHELXL and WinGX .
Properties
IUPAC Name |
methyl 1,1-dioxo-2,5-dihydrothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4S/c1-10-6(7)5-2-3-11(8,9)4-5/h2H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHZABJZHHCDNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCS(=O)(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67488-50-0 | |
| Record name | 3-Thiophenecarboxylic acid, 2,5-dihydro-, methyl ester, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67488-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,5-dihydro-3-thenoate 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Oxidation of Methyl 2,5-dihydrothiophene-3-carboxylate
One common method involves the oxidation of methyl 2,5-dihydrothiophene-3-carboxylate using oxidizing agents such as hydrogen peroxide or peracids. This reaction introduces the sulfone functional group, converting the precursor into the desired 1,1-dioxide derivative. The reaction typically proceeds under controlled temperatures to prevent overoxidation or degradation of the product.
- Oxidant: Hydrogen peroxide or m-chloroperbenzoic acid
- Solvent: Acetic acid or dichloromethane
- Temperature: Ambient to slightly elevated (20–40°C)
- Yield: ~80–90% under optimized conditions.
Diels-Alder Reaction Followed by Oxidation
Another established approach utilizes a Diels-Alder cycloaddition reaction between a dienophile (such as maleic anhydride) and a suitable thiophene derivative. The resulting adduct is then subjected to oxidation to yield methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide.
- Cycloaddition: Reaction between thiophene and maleic anhydride under reflux.
- Oxidation: Use of hydrogen peroxide or other oxidants to introduce the sulfone group.
Halogenation and Subsequent Elimination
A halogenation-elimination sequence can be employed for the synthesis of conjugated dienes followed by oxidation. For example:
- Bromination of methyl 2,5-dihydrothiophene produces a brominated intermediate.
- Pyrolysis of this intermediate leads to elimination and formation of conjugated dienes.
- The final oxidation step yields this compound.
- Reagents: N-bromosuccinimide (NBS) for bromination
- Pyrolysis Temperature: ~200–250°C
- Oxidant: Hydrogen peroxide or peracids
- Yield: ~60–70%.
Modified Prilezhaev Oxidation
The Prilezhaev oxidation method has been adapted for this compound. It involves reacting methyl 2,5-dihydrothiophene with peracids under mild conditions to achieve selective oxidation.
- Oxidant: m-Chloroperbenzoic acid
- Solvent: Dichloromethane
- Temperature: Room temperature
- Yield: ~85%.
Data Table: Summary of Preparation Methods
| Method | Key Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Oxidation | Hydrogen peroxide | Acetic acid | 20–40 | 80–90 |
| Diels-Alder + Oxidation | Maleic anhydride + H₂O₂ | Acetone | Reflux | 75–85 |
| Halogenation + Elimination | NBS + H₂O₂ | Chloroform | Pyrolysis (~200) | 60–70 |
| Modified Prilezhaev | m-Chloroperbenzoic acid | Dichloromethane | Room temperature | 85 |
Notes on Optimization
- Purity Control : Ensuring reagent purity and controlling reaction conditions are critical for achieving high yields and minimizing side products.
- Temperature Sensitivity : Elevated temperatures may degrade intermediates; hence careful monitoring is essential.
- Catalyst Selection : Lewis acids improve cycloaddition efficiency in Diels-Alder reactions but must be used judiciously to avoid unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form the corresponding thiophene derivative.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Further oxidized sulfone derivatives.
Reduction: Thiophene derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide serves as an intermediate in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can lead to the development of new medications with enhanced efficacy and specificity. Research indicates that derivatives of this compound exhibit promising biological activity, including antimicrobial and cytotoxic properties against cancer cell lines .
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of this compound. In vitro tests show its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, one study reported an inhibition zone of 18 mm for this compound against MRSA, comparable to standard antibiotics .
Cytotoxicity in Cancer Research
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Research has shown that it possesses significant cytotoxicity against prostate cancer cells, with IC50 values indicating potential for therapeutic applications. Specifically, studies have reported IC50 values around 50 µg/mL, suggesting that it may be a candidate for further development in cancer therapeutics .
Flavor and Fragrance Industry
Due to its pleasant aroma, this compound is utilized as a flavoring agent in food products and fragrances. Its unique scent profile enhances the sensory experience in various consumer products .
Agrochemical Applications
The compound is being explored for its potential use in agrochemicals such as pesticides and herbicides. Its effectiveness and environmental compatibility make it an attractive candidate for developing sustainable agricultural solutions .
Material Science
In material science, this compound is employed in the formulation of specialty polymers and coatings. These materials benefit from enhanced properties such as durability and resistance to environmental factors .
Antimicrobial Study
A comprehensive study evaluated the antimicrobial activity of methyl 2,5-dihydrothiophene derivatives against several pathogenic bacteria. The results demonstrated a dose-dependent response in bacterial inhibition across various concentrations.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | MRSA | 18 |
| Control (Penicillin) | MRSA | 20 |
Cytotoxicity Assay
In assessing the cytotoxic potential against prostate cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | Prostate Cancer Cells | ~50 |
Mechanism of Action
The mechanism of action of Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide is not fully understood. it is believed to interact with molecular targets through its sulfone and ester functional groups. These interactions can lead to various biochemical effects, including enzyme inhibition and modulation of cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomerism: 2,5-Dihydro vs. 2,3-Dihydrothiophene 1,1-dioxides
The position of the double bond in dihydrothiophene dioxides significantly influences their chemical behavior:
The target compound’s non-conjugated system renders it more reactive in electrophilic additions, whereas the 2,3-dihydro isomer’s conjugation stabilizes the structure but limits its versatility in certain reactions .
Substituent Effects: Methyl Ester vs. Alkyl/Functional Groups
The 3-position substituent plays a critical role in modulating reactivity and physical properties. Key comparisons include:
The methyl ester group in the target compound increases polarity and reactivity compared to alkyl-substituted derivatives, making it more suitable for synthetic applications requiring electrophilic carboxylate intermediates .
Comparison with Fused-Ring Derivatives
Benzo-fused thiophene dioxides, such as 2,3-dihydrobenzo[b]thiophene 1,1-dioxides, exhibit distinct properties:
Reactivity in Cycloadditions
The target compound’s electron-deficient sulfone and ester groups make it an excellent dienophile. For example:
- Diels-Alder reactivity : Reacts with dienes (e.g., 1,3-butadiene) to form six-membered sulfone-containing adducts .
- Comparison with 3-sulfolene : While 3-sulfolene (unsubstituted 2,5-dihydrothiophene 1,1-dioxide) is also reactive, the methyl ester group in the target compound increases electron-withdrawing effects, accelerating reaction rates .
Biological Activity
Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide (CAS: 67488-50-0) is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₆H₈O₄S
- Molecular Weight : 176.19 g/mol
- IUPAC Name : this compound
- Purity : Typically available in purities of 98% or higher .
Synthesis
The synthesis of this compound often involves the oxidation of the corresponding thiophene derivative. Various methods have been explored for its production, including the use of specific solvents and reagents that enhance yield and purity .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In particular:
- In Vitro Studies : The compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In a study evaluating its antibacterial properties, compounds similar to methyl 2,5-dihydrothiophene derivatives demonstrated inhibition zones comparable to standard antibiotics .
Cytotoxicity
Cytotoxicity assays have been conducted to assess the compound's potential in cancer treatment:
- Prostate Cancer Cell Lines : The compound displayed cytotoxic effects with IC50 values indicating promising activity against prostate cancer cell lines. Specific studies reported IC50 values around 50 µg/mL .
Study on Antimicrobial Activity
A significant study focused on the antimicrobial properties of sulfur-containing compounds found that methyl 2,5-dihydrothiophene derivatives effectively inhibited growth in several pathogenic bacteria. The study utilized various concentrations and reported a dose-dependent response in bacterial inhibition .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Methyl 2,5-dihydrothiophene-3-carboxylate | MRSA | 18 |
| Control (Penicillin) | MRSA | 20 |
Cytotoxicity in Cancer Research
In research assessing the cytotoxic potential of methyl 2,5-dihydrothiophene derivatives on cancer cell lines:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2,5-dihydrothiophene-3-carboxylate 1,1-dioxide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via oxidation of methyl 2,5-dihydrothiophene-3-carboxylate using hydrogen peroxide or other oxidizing agents under controlled pH and temperature. For example, analogous sulfone syntheses (e.g., thiete 1,1-dioxide derivatives) involve catalytic oxidation with WO₃·H₂O and H₂O₂ at pH 11.5 and 0–10°C, followed by purification via recrystallization . Esterification steps may require methanol as a solvent and acid catalysts. Yield optimization involves monitoring reaction time and stoichiometry, while purity is assessed via HPLC or NMR.
Q. How is X-ray crystallography utilized to confirm the molecular structure and conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution (e.g., ethyl acetate/methanol). Data collection uses a diffractometer (Mo/Kα radiation), and structure refinement employs SHELXL or WinGX, focusing on bond lengths, angles, and sulfone group geometry (S=O bonds ~1.43 Å). Discrepancies in thermal parameters or electron density maps may indicate disorder, requiring iterative refinement .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during functionalization at the 3-position of the dihydrothiophene ring?
- Methodological Answer : Regioselective chlorination or substitution at the 3-position can be achieved via radical-initiated reactions (e.g., UV irradiation with Cl₂ in CCl₄) or directed metalation. Computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO). For example, 3-chlorothiete 1,1-dioxide synthesis uses UV light to direct Cl⁺ addition, with steric and electronic factors favoring the 3-position .
Q. How do computational studies (e.g., DFT, MD) predict the compound’s reactivity in Diels-Alder or cycloaddition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates activation energies and transition states for Diels-Alder reactions. The electron-deficient sulfone group enhances dienophile activity, while the ester moiety influences regioselectivity. Molecular dynamics (MD) simulations model solvent effects (e.g., toluene vs. DMF) on reaction rates. Comparative studies with benzo[b]thiophene 1,1-dioxides validate computational predictions .
Q. How can contradictory data between NMR, XRD, and mass spectrometry be resolved during structural elucidation?
- Methodological Answer : Cross-validation is critical. For example, NMR may indicate dynamic disorder (e.g., rotating ester groups), while XRD provides static snapshots. High-resolution mass spectrometry (HRMS) confirms molecular formula discrepancies. If XRD suggests planar geometry but NMR shows inequivalent protons, variable-temperature NMR or DFT-based conformational analysis resolves the conflict .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
